molecular formula C20H17ClO4S B2856445 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfonyl]propan-1-one CAS No. 302952-49-4

3-(4-Chlorophenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfonyl]propan-1-one

Cat. No. B2856445
CAS RN: 302952-49-4
M. Wt: 388.86
InChI Key: CMXKMUMTCJYZMU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfonyl]propan-1-one, also known as CFMS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CFMS is a synthetic compound that belongs to the class of aryl ketones and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfonyl]propan-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have a protective effect against oxidative stress, which is believed to play a role in the development of various diseases.

Advantages and Limitations for Lab Experiments

3-(4-Chlorophenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfonyl]propan-1-one has several advantages as a tool in scientific research. It is a synthetic compound, which means that it can be easily produced in large quantities and has a high degree of purity. This compound also exhibits a wide range of biological activities, which makes it a versatile tool for studying various cellular processes. However, there are also limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several future directions for the study of 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfonyl]propan-1-one. One area of research is the development of this compound-based drugs for the treatment of various diseases. Another area of research is the study of this compound in animal models, which could provide insights into its mechanism of action and potential therapeutic applications. In addition, the development of new synthesis methods for this compound could improve its availability and purity, which would facilitate its use in scientific research. Finally, the study of this compound in combination with other compounds could provide new insights into its biological activities and potential applications.

Synthesis Methods

3-(4-Chlorophenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfonyl]propan-1-one can be synthesized through a multistep process involving the reaction of 4-chloroacetophenone with furan-2-carboxaldehyde, followed by the reaction of the resulting intermediate with 4-methylbenzenesulfonyl chloride. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

3-(4-Chlorophenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfonyl]propan-1-one has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has been studied extensively for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. This compound has also been used as a tool in drug discovery and development, as well as in the study of cellular signaling pathways.

properties

IUPAC Name

3-(4-chlorophenyl)-1-(furan-2-yl)-3-(4-methylphenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO4S/c1-14-4-10-17(11-5-14)26(23,24)20(15-6-8-16(21)9-7-15)13-18(22)19-3-2-12-25-19/h2-12,20H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXKMUMTCJYZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=CO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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